molecular formula C19H11ClO2 B12079308 2-chloro-2-phenyl-1H-phenalene-1,3(2H)-dione CAS No. 5084-47-9

2-chloro-2-phenyl-1H-phenalene-1,3(2H)-dione

Cat. No.: B12079308
CAS No.: 5084-47-9
M. Wt: 306.7 g/mol
InChI Key: NKMRLBRDWQLSDJ-UHFFFAOYSA-N
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Description

1H-Phenalene-1,3(2H)-dione, 2-chloro-2-phenyl- is an organic compound that belongs to the class of phenalene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Phenalene-1,3(2H)-dione, 2-chloro-2-phenyl- typically involves multi-step organic reactions. One common method might include the chlorination of phenalene-1,3-dione followed by the introduction of a phenyl group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1H-Phenalene-1,3(2H)-dione, 2-chloro-2-phenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound might undergo.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like chlorine, nitric acid, or sulfuric acid under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce hydroquinones.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of organic electronic materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of 1H-Phenalene-1,3(2H)-dione, 2-chloro-2-phenyl- involves its interaction with specific molecular targets and pathways. This might include binding to enzymes or receptors, altering cellular signaling pathways, and inducing changes in gene expression. Detailed studies are required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Phenalene-1,3-dione: The parent compound without the chloro and phenyl substitutions.

    2-Chloro-1H-phenalene-1,3(2H)-dione: A similar compound with only the chloro substitution.

    2-Phenyl-1H-phenalene-1,3(2H)-dione: A similar compound with only the phenyl substitution.

Uniqueness

1H-Phenalene-1,3(2H)-dione, 2-chloro-2-phenyl- is unique due to the presence of both chloro and phenyl groups, which can significantly alter its chemical properties and reactivity compared to its unsubstituted counterparts. This makes it a valuable compound for specific applications where these properties are desired.

Properties

CAS No.

5084-47-9

Molecular Formula

C19H11ClO2

Molecular Weight

306.7 g/mol

IUPAC Name

2-chloro-2-phenylphenalene-1,3-dione

InChI

InChI=1S/C19H11ClO2/c20-19(13-8-2-1-3-9-13)17(21)14-10-4-6-12-7-5-11-15(16(12)14)18(19)22/h1-11H

InChI Key

NKMRLBRDWQLSDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)Cl

Origin of Product

United States

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